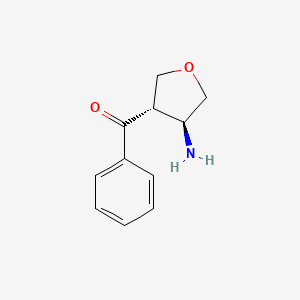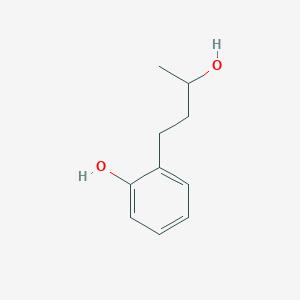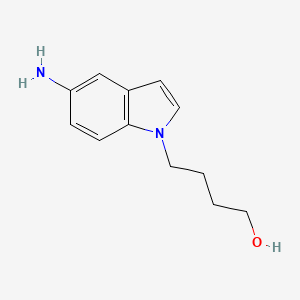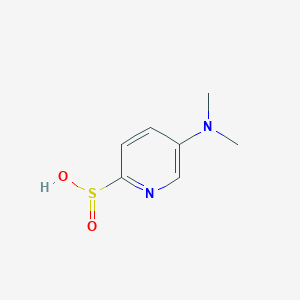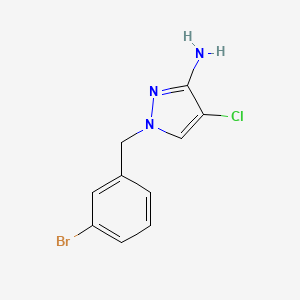
1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine is an organic compound that features a benzyl group substituted with a bromine atom, a pyrazole ring, and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact.
化学反応の分析
Types of Reactions: 1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
科学的研究の応用
1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may bind to tubulin, disrupting microtubule dynamics and inhibiting cell proliferation . This makes it a potential candidate for anticancer therapy.
類似化合物との比較
Benzyl Bromide: Shares the benzyl group with a bromine atom but lacks the pyrazole ring and chlorine atom.
3-Bromobenzyl Chloride: Similar structure but with a chloride instead of the pyrazole ring.
Uniqueness: 1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the chlorine atom, which may confer specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C10H9BrClN3 |
|---|---|
分子量 |
286.55 g/mol |
IUPAC名 |
1-[(3-bromophenyl)methyl]-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C10H9BrClN3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) |
InChIキー |
JEFHJJAQKQHIDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(C(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol](/img/structure/B13623895.png)

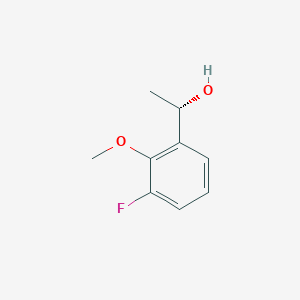
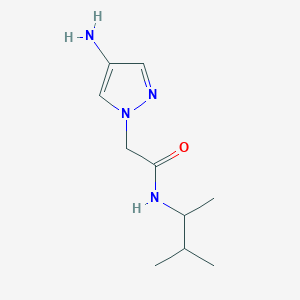
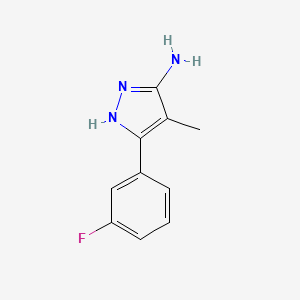
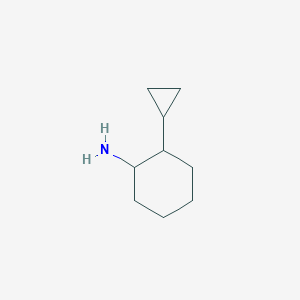
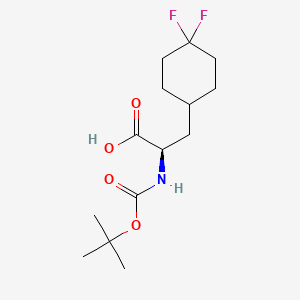
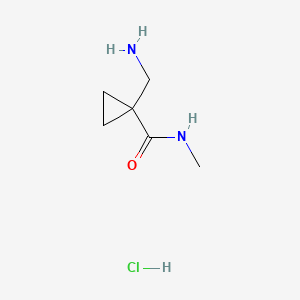
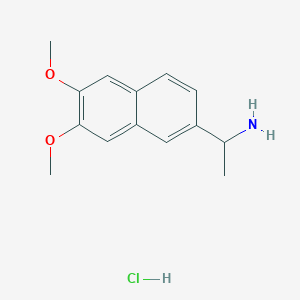
![tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)
